3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
5-cyclobutyl-2-(pyrrolidin-2-ylmethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c13-12-7-11(9-3-1-4-9)15-16(12)8-10-5-2-6-14-10/h7,9-10,14H,1-6,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJVTIQOYDSZSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN(C(=C2)N)CC3CCCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole class, characterized by its unique structural features that contribute to its biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, primarily as an inhibitor of specific protein kinases, which are critical in various cellular processes.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHN
- Molecular Weight : 220.29 g/mol
- CAS Number : 2097966-46-4
Structural Features
| Feature | Description |
|---|---|
| Pyrazole Ring | Five-membered ring with two nitrogen atoms |
| Cyclobutyl Group | A four-membered cyclic alkane |
| Pyrrolidine Group | A five-membered nitrogen-containing ring |
The biological activity of this compound is primarily attributed to its role as a protein kinase inhibitor . It specifically targets serine/threonine kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3), which are implicated in cell cycle regulation and various signaling pathways related to cancer and neurodegenerative diseases .
Therapeutic Applications
Research has indicated that this compound may have potential therapeutic uses in:
- Cancer Treatment : By inhibiting CDKs, the compound may help in controlling abnormal cell proliferation associated with various cancers.
- Neurodegenerative Disorders : Its action on GSK-3 suggests potential applications in treating conditions like Alzheimer's disease, where GSK-3 is known to play a role in tau phosphorylation and neurofibrillary tangles formation .
Case Studies and Research Findings
Several studies have explored the efficacy and safety profile of this compound:
- In Vitro Studies : Laboratory tests demonstrated that this compound effectively inhibits cell growth in cancer cell lines, suggesting its potential as an anticancer agent.
- Animal Models : In murine models, administration of this compound showed promising results in reducing tumor size and improving survival rates when combined with standard chemotherapy agents.
- Safety Profile : Preliminary toxicity studies indicate a favorable safety profile, with minimal adverse effects observed at therapeutic doses.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Primary Activity | Remarks |
|---|---|---|
| 3-Cyclobutyl-1-(piperidin-4-ylmethyl)-1H-pyrazol | Protein Kinase Inhibition | Similar mechanism but different side group. |
| 3-Cyclobutyl-1-(piperidin-3-ylmethyl)-1H-pyrazol | Potential anti-inflammatory effects | Variations in side chains affect activity. |
Comparison with Similar Compounds
Substituent Effects at the 3-Position of the Pyrazole Core
The 3-position substituent significantly influences biological activity and physicochemical properties. Key comparisons include:
Key Insights :
- Electron-deficient groups (e.g., pyridyl, nitro-phenyl) improve potency in enzyme inhibition (e.g., thrombin, β-lactamase) .
- Cycloalkyl groups (e.g., cyclobutyl) are understudied but may offer unique steric profiles compared to aryl or heteroaryl substituents.
Substituent Effects at the 1-Position of the Pyrazole Core
The 1-position substituent modulates solubility, bioavailability, and target engagement:
Key Insights :
Preparation Methods
Pyrazole Core Formation and Functionalization
The pyrazole ring is typically synthesized by condensation of hydrazines with β-dicarbonyl compounds or α,β-unsaturated carbonyls. For example, 3-bromo-1H-pyrazol-5-amine has been used as a key intermediate, which can be further elaborated to introduce substituents at the 3-position and functionalize the 1-position nitrogen.
| Step | Starting Material | Reagents/Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | 5-amino-3-bromo-1H-pyrazole | Reflux in acetic acid with diethyl ethoxymethylenemalonate for 20 h | 81% | Formation of substituted pyrazole intermediate via condensation |
| 2 | 3-bromo-1H-pyrazol-5-amine | Reaction with ethyl-3-ethoxyacrylate, Cs2CO3, DMF, 125°C for 2 h | Isolated 2 g product | Nucleophilic substitution at 3-position with ethoxyacrylate derivative |
| 3 | 3-bromo-1H-pyrazol-5-amine | Reaction with sodium in ethanol at 80°C for 3 h | 38% | Reduction and further functionalization |
These steps provide a functionalized pyrazole core suitable for subsequent substitution at N1.
Introduction of the Pyrrolidin-2-ylmethyl Group
The pyrrolidin-2-ylmethyl substituent is typically introduced via alkylation reactions at the nitrogen of the pyrazole ring. This can be achieved by:
- Using a suitable pyrrolidine derivative bearing a leaving group (e.g., halide) for nucleophilic substitution.
- Employing reductive amination strategies where the pyrazole nitrogen reacts with a pyrrolidine-2-carboxaldehyde or related intermediate.
Though specific detailed protocols for this exact substitution are scarce, analogous pyrazole N-alkylations are well-documented in the literature.
Cyclobutyl Group Incorporation
The cyclobutyl substituent at the 3-position can be introduced via:
- Direct substitution on a pyrazole intermediate bearing a good leaving group at the 3-position (e.g., 3-bromo-pyrazole).
- Ring contraction methods starting from pyrrolidine derivatives to cyclobutanes, as demonstrated in recent stereoselective syntheses.
A notable method involves the stereoselective ring contraction of pyrrolidines to cyclobutanes using hypervalent iodine reagents and nitrogen sources under mild conditions, providing high stereocontrol and yields (up to 69%). This approach is promising for synthesizing cyclobutyl-substituted pyrazoles with preserved stereochemistry.
Research Findings on Preparation Optimization
Organocatalytic Multi-Component Reactions
Recent advances include organocatalytic one-pot three-component reactions involving pyrazolones, aldehydes, and ketones catalyzed by pyrrolidine-BzOH salts. These methods achieve high yields and selectivity for pyrazole derivatives and could be adapted for synthesizing complex pyrazole structures like the target compound.
Ring Contraction and Stereocontrol
The ring contraction technique converts pyrrolidines to cyclobutanes with excellent stereoselectivity, preserving chiral information. This is critical for synthesizing enantiopure cyclobutyl-containing pyrazoles and may be integrated into the synthetic route for the target compound.
Summary Table of Key Preparation Steps
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
